3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide
Description
This compound features a benzamide core substituted with a nitro group at the 3-position and a complex trichloroethyl-carbamothioyl-aryl moiety. Its structural complexity arises from the presence of electron-withdrawing groups (nitro, trichloroethyl) and the carbamothioyl linkage, which may enhance binding to biological targets such as FtsZ or DprE1 enzymes, as suggested by docking studies .
Properties
Molecular Formula |
C18H17Cl3N4O3S |
|---|---|
Molecular Weight |
475.8 g/mol |
IUPAC Name |
3-nitro-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H17Cl3N4O3S/c1-10-6-7-11(2)14(8-10)22-17(29)24-16(18(19,20)21)23-15(26)12-4-3-5-13(9-12)25(27)28/h3-9,16H,1-2H3,(H,23,26)(H2,22,24,29) |
InChI Key |
TYBXMWREHWPMCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, including nitration, chlorination, and thiourea formation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The trichloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the trichloro group.
Scientific Research Applications
3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trichloro and carbamothioyl groups can interact with various enzymes and proteins, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Analogues :
3-Nitro-N-[(1R)-1-Phenylethyl]-5-(Trifluoromethyl)Benzamide ():
- Shares the nitro-substituted benzamide backbone but replaces the trichloroethyl-carbamothioyl group with a phenylethyl-trifluoromethyl moiety.
- The trifluoromethyl group enhances lipophilicity, whereas the nitro group in both compounds may facilitate hydrogen bonding in enzyme active sites .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ():
- Simpler structure with a methylbenzamide core and a hydroxy-dimethylethyl group.
- Lacks electron-withdrawing substituents but includes an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H functionalization .
Substituents like phenylacetyl groups may alter solubility and binding kinetics .
Comparative Table :
Spectroscopic and Computational Comparisons
Spectroscopic Data :
NMR :
- The target compound’s trichloroethyl and carbamothioyl groups would produce distinct δ values (e.g., deshielded aromatic protons near nitro groups, δ ~7.5–8.2 ppm ).
- In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide shows peaks at δ 3.4 ppm (CH₂) and 4.3 ppm (NH₂), reflecting its aliphatic and amine groups .
IR :
Docking Studies :
- AutoDock Vina and UCSF Chimera are widely used for predicting binding modes.
- The target compound’s trichloroethyl group may enhance hydrophobic interactions in enzyme pockets (e.g., DprE1), while the nitro group could form hydrogen bonds with catalytic residues .
- Compared to 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide, the target’s carbamothioyl linkage might offer improved conformational flexibility for target engagement.
Biological Activity
3-Nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide (CAS No. 302821-10-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H17Cl3N4O3S
- Molecular Weight : 475.784 g/mol
- Structural Features : The compound contains a nitro group, a trichloroethyl moiety, and a thioamide functional group, which are pivotal in its biological interactions.
Anticancer Activity
Studies on benzamide derivatives have demonstrated their ability to inhibit cancer cell proliferation. For example, certain benzamide compounds have been linked to the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis crucial for cancer cell growth. This inhibition leads to reduced cellular NADPH levels, destabilizing DHFR and ultimately inhibiting tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key metabolic enzymes.
- Cell Cycle Arrest : Some studies suggest that benzamide derivatives can induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Compounds with nitro groups often increase ROS levels in cells, leading to oxidative stress and apoptosis.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
